2,3-Dichloro-4-nitropyridine1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-4-nitropyridine1-oxide is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-nitropyridine1-oxide typically involves the nitration of pyridine derivatives followed by chlorination. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by chlorination using phosphorus trichloride to introduce chlorine atoms at the 2 and 3 positions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-4-nitropyridine1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitropyridine derivatives.
Reduction: Formation of 2,3-dichloro-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4-nitropyridine1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4-nitropyridine1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The exact pathways and molecular targets depend on the specific application and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-4-iodopyridine: Similar structure but with an iodine atom instead of a nitro group.
2,3,5,6-Tetrachloropyridine: Contains four chlorine atoms and no nitro group.
4-Nitropyridine N-oxide: Lacks the chlorine atoms but has a similar nitro group and pyridine N-oxide structure
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C5H2Cl2N2O3 |
---|---|
Molekulargewicht |
208.98 g/mol |
IUPAC-Name |
2,3-dichloro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-4-3(9(11)12)1-2-8(10)5(4)7/h1-2H |
InChI-Schlüssel |
YWYHUPOAZIDLNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C(C(=C1[N+](=O)[O-])Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.